4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 478256-55-2
Cat. No.: VC16144180
Molecular Formula: C24H18N4OS
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478256-55-2 |
|---|---|
| Molecular Formula | C24H18N4OS |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 4-[(E)-anthracen-9-ylmethylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C24H18N4OS/c1-29-22-13-7-6-12-20(22)23-26-27-24(30)28(23)25-15-21-18-10-4-2-8-16(18)14-17-9-3-5-11-19(17)21/h2-15H,1H3,(H,27,30)/b25-15+ |
| Standard InChI Key | GMGRBNKNWAMBAZ-MFKUBSTISA-N |
| Isomeric SMILES | COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
| Canonical SMILES | COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Introduction
4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the triazole class. It is characterized by its unique structure, which includes an anthrylmethylidene group and a methoxyphenyl group attached to a triazole ring. This compound is of interest due to its potential applications in various fields, including chemistry and pharmacology.
Chemical Formula and Identifiers
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Molecular Formula: C24H18N4OS
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CAS Number: Not explicitly listed, but related identifiers include 478256-55-2 and EC number 646-705-2.
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Synonyms: 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, 4-((Anthracen-9-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione.
Safety and Hazards
The compound poses several hazards, as indicated by its GHS classification:
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H413 | May cause long-lasting harmful effects to aquatic life |
Precautions include avoiding ingestion, skin contact, and eye exposure. It is also important to handle the compound in a well-ventilated area to minimize respiratory irritation risks.
Synthesis and Applications
While specific synthesis methods for this compound are not detailed in the available literature, triazole derivatives are generally synthesized through cycloaddition reactions or condensation reactions involving hydrazines and carbonyl compounds. The applications of such compounds can range from pharmaceuticals to materials science, depending on their properties.
Related Compounds and Research
Research on triazole derivatives often focuses on their biological activity, such as antimicrobial or anticancer properties. The incorporation of anthryl and methoxyphenyl groups could enhance these properties or introduce new functionalities. For instance, compounds with similar structures have been explored for their potential in drug development due to their ability to interact with biological targets.
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